phosphoribosyl-ATP

Description

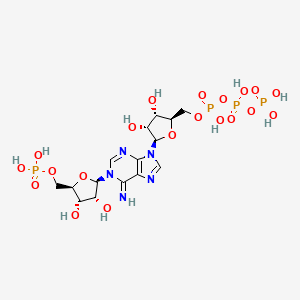

Structure

3D Structure

Properties

Molecular Formula |

C15H25N5O20P4 |

|---|---|

Molecular Weight |

719.28 g/mol |

IUPAC Name |

[[(2R,3S,4R,5R)-5-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]-6-iminopurin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C15H25N5O20P4/c16-12-7-13(18-4-19(12)14-10(23)8(21)5(37-14)1-35-41(25,26)27)20(3-17-7)15-11(24)9(22)6(38-15)2-36-43(31,32)40-44(33,34)39-42(28,29)30/h3-6,8-11,14-16,21-24H,1-2H2,(H,31,32)(H,33,34)(H2,25,26,27)(H2,28,29,30)/t5-,6-,8-,9-,10-,11-,14-,15-/m1/s1 |

InChI Key |

RKNHJBVBFHDXGR-KEOHHSTQSA-N |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=CN(C2=N)[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)(O)O)O)O |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=CN(C2=N)C4C(C(C(O4)COP(=O)(O)O)O)O |

Synonyms |

phosphoribosyl ATP phosphoribosyladenosine triphosphate |

Origin of Product |

United States |

Scientific Research Applications

Role in Histidine Biosynthesis

Phosphoribosyl-ATP is integral to the first step of histidine biosynthesis, catalyzed by ATP phosphoribosyltransferase (ATPPRT). This enzyme facilitates the nucleophilic attack of ATP on 5-phospho-α-D-ribose 1-pyrophosphate (PRPP), resulting in the formation of PR-ATP and inorganic pyrophosphate (PPi) . The regulation of ATPPRT activity is complex and involves allosteric mechanisms influenced by histidine levels.

Case Study: Allosteric Regulation of ATPPRT

A study highlighted the allosteric activation of ATPPRT by its regulatory protein HisZ, which enhances the enzyme's catalytic efficiency in the absence of histidine. The kinetic analysis demonstrated that HisZ binding shifts the rate-limiting step, allowing for a more active conformation that accelerates product formation .

Enzymatic Studies and Kinetics

Research has extensively investigated the kinetics of PR-ATP formation and its interaction with various substrates. For instance, rapid kinetics experiments have shown that the presence of histidine alters the enzyme's activity profile significantly, indicating a sophisticated regulatory mechanism .

Data Table: Kinetic Parameters of ATPPRT

| Parameter | Value | Notes |

|---|---|---|

| Varies | Dependent on substrate concentrations | |

| (ATP) | ~4 mM | Indicates affinity for ATP |

| (PRPP) | ~0.1 mM | Indicates affinity for PRPP |

| Allosteric Effect | Significant | Enhanced by HisZ under varying conditions |

Antibiotic Development

This compound has emerged as a target for novel antibiotic discovery, particularly against pathogenic bacteria such as Acinetobacter baumannii and Mycobacterium tuberculosis. The inhibition of ATPPRT can disrupt histidine biosynthesis in these pathogens, providing a potential therapeutic strategy .

Case Study: Antibiotic Targeting ATPPRT

Research has shown that specific inhibitors targeting ATPPRT can effectively reduce bacterial growth by depleting histidine levels. This approach is particularly promising given the rising antibiotic resistance among common pathogens .

Metabolic Engineering Applications

In metabolic engineering, PR-ATP serves as a vital intermediate for synthesizing various biomolecules. Its role in facilitating nucleotide synthesis makes it essential for developing engineered strains capable of producing valuable compounds like amino acids and nucleotides.

Data Table: Applications in Metabolic Engineering

| Application | Description |

|---|---|

| Amino Acid Production | Engineered strains utilize PR-ATP for enhanced yields |

| Nucleotide Synthesis | PR-ATP acts as a precursor in nucleotide biosynthetic pathways |

Chemical Reactions Analysis

Key Features:

-

Reversibility : The reaction is bidirectional but favors PR-ATP synthesis under physiological ATP/PPi ratios .

-

Metal Dependence : Requires Mg²⁺ or Mn²⁺ for catalysis, with Mn²⁺ enhancing transition-state charge stabilization .

-

Substrate Binding Order : PRPP binds before ATP in the reaction sequence .

Table 1: Kinetic Parameters for ATPPRT

| Enzyme Source | (PRPP) | (ATP) | (s⁻¹) |

|---|---|---|---|

| Psychrobacter arcticus | 0.12 mM | 0.34 mM | 2.8 |

| Escherichia coli | 0.18 mM | 0.41 mM | 3.1 |

| Data derived from steady-state kinetics . |

Hydrolysis of Phosphoribosyl-ATP

This compound diphosphatase hydrolyzes PR-ATP to 1-(5-phosphoribosyl)-AMP (PR-AMP) and PPi:

Catalytic Mechanism:

-

Active Site : Features conserved arginine and lysine residues that coordinate the pyrophosphate group .

-

Electrostatic Stabilization : Mg²⁺ ions neutralize negative charges on the transition state during PPi departure .

Activation Mechanisms:

-

HisZ Protein : In Psychrobacter arcticus, HisZ binding increases catalytic efficiency () by 160-fold through structural reorganization of the PRPP-binding loop .

-

Phosphorylation : Histidine phosphorylation (e.g., H247 in NAMPT) enhances PRPP affinity by 160,000-fold, enabling efficient PR-ATP synthesis .

Inhibition Mechanisms:

-

Feedback Inhibition : Histidine and PR-ATP inhibit ATPPRT activity, with values in the micromolar range .

-

Nucleotide Competition : ADP and AMP act as competitive inhibitors by binding to the ATP site .

Table 2: Regulatory Effects on ATPPRT Activity

Structural Insights into Reaction Dynamics

Preparation Methods

PRPP Synthase-Catalyzed Precursor Generation

The synthesis of PRATP begins with the production of phosphoribosyl pyrophosphate (PRPP), catalyzed by PRPP synthase. This enzyme transfers the β,γ-diphosphoryl group of ATP to the C-1 hydroxyl of ribose 5-phosphate, yielding PRPP and AMP. Critical parameters include:

-

pH : Optimal activity occurs at pH 8.0–8.5 in Tris-HCl or tricine buffers.

-

Metal ions : Mg²⁺ (7–10 mM) stabilizes the ATP-binding site, while K⁺ (100–200 mM) enhances enzyme processivity.

-

Temperature : Reactions proceed efficiently at 25°C, avoiding PRPP hydrolysis.

PRPP isolation employs cold formic acid extraction or anion-exchange chromatography using HiTrap Q HP columns. Yield optimization requires immediate cooling post-reaction to prevent PRPP degradation.

ATP Phosphoribosyltransferase (ATP-PRT)-Mediated Condensation

ATP-PRT catalyzes the reversible condensation of PRPP and ATP to form PRATP and pyrophosphate (PPi). Key steps include:

-

Enzyme selection : Mycobacterium tuberculosis ATP-PRT (MtATP-PRT) and Pseudomonas aeruginosa HisG (PaHisG) are preferred for high catalytic efficiency (k<sub>cat</sub> = 2.1 s⁻¹).

-

Reaction setup : A 10 mL system contains 0.5 mM ribose 5-phosphate, 0.75 mM ATP, 15 μM PRPP synthase, 25 μM HisG, and 0.5 mM inorganic pyrophosphatase to shift equilibrium toward PRATP.

-

Kinetic control : Pre-steady-state kinetics reveal a burst phase amplitude of 60 μM PRATP within 5 seconds, followed by a slower steady state.

Chemical Synthesis and Modifications

Phosphoribosylation of ATP Derivatives

Chemical synthesis routes, though less efficient than enzymatic methods, enable isotopic labeling. Ribose 5-phosphate is activated as a phosphoramidite, which reacts with ATP’s adenine moiety under anhydrous conditions. Challenges include:

-

Regioselectivity : Protecting groups (e.g., tert-butyldimethylsilyl) ensure ribosylation at N1 of ATP.

-

Yield optimization : Triethylamine promotes deprotonation, achieving 35–40% yields in acetonitrile at −20°C.

Purification and Stabilization Techniques

Anion-Exchange Chromatography

PRATP purification leverages its high negative charge (−4 at pH 8.5):

-

Column : HiTrap Q HP (20 mL bed volume) with ammonium bicarbonate gradients (6–30% over 20 column volumes).

-

Elution monitoring : Absorbance at 290 nm (ε = 3,600 M⁻¹cm⁻¹) identifies PRATP-rich fractions.

Analytical Validation

Spectrophotometric Quantification

PRATP’s conjugated π-system allows direct measurement at 290 nm. Calibration curves (0.1–5 mM) show linearity (R² > 0.99) in 20 mM HEPES.

³¹P-NMR Spectroscopy

Characteristic peaks for PRATP’s α-, β-, γ-, and ribosyl-phosphates appear at δ −5.2, −9.8, −20.3, and −10.7 ppm, respectively. Signal integration confirms ≥98% purity post-purification.

Applications and Process Scaling

Q & A

Q. What is the enzymatic role of phosphoribosyl-ATP in histidine biosynthesis, and how is its activity experimentally validated?

this compound is hydrolyzed by the enzyme this compound pyrophosphohydrolase (HisE; EC 3.6.1.31) in the second step of histidine biosynthesis, producing phosphoribosyl-AMP (PR-AMP) and pyrophosphate. This reaction is irreversible and critical for committing the pathway to histidine production . Methodologically, HisE activity can be assayed using coupled enzymatic reactions or colorimetric detection of inorganic phosphate (Pi). For example, ATP hydrolysis can be quantified via malachite green assays, while PR-AMP formation is tracked using HPLC or spectrophotometric methods at 260 nm. Replicates and controls (e.g., heat-inactivated enzyme) are essential to distinguish background noise .

Q. How do researchers distinguish this compound pyrophosphohydrolase (HisE) activity from other ATP hydrolases in cellular lysates?

Specificity is achieved through substrate competition assays, selective inhibitors, or genetic knockout models. HisE activity is uniquely dependent on this compound, unlike other ATPases (e.g., myosin ATPase, EC 3.6.1.32). Researchers often use affinity purification with His-tagged HisE or immunodepletion with anti-HisE antibodies to isolate the enzyme. Activity assays are then performed in optimized buffers (pH 7.5–8.0, Mg²⁺-dependent) to mimic physiological conditions .

Advanced Research Questions

Q. What structural features of Mycobacterium tuberculosis HisE (Mtb HisE) inform its catalytic mechanism and drug targeting?

The crystal structure of Mtb HisE (1.25 Å resolution) reveals a homodimeric α-helical fold with conserved catalytic motifs. Each subunit contains a substrate-binding pocket formed by four glutamate residues (Glu35, Glu67, Glu107, Glu138) critical for coordinating Mg²⁺ and hydrolyzing this compound. Structural comparisons with Campylobacter jejuni dUTPase highlight divergent loop regions near the active site, suggesting species-specific substrate recognition. These insights guide rational drug design, such as developing analogs that block Mg²⁺ binding or dimerization .

Q. How does allosteric regulation by histidine modulate HisE activity in feedback inhibition?

Histidine binds to a regulatory domain distinct from the catalytic site, inducing a conformational shift that stabilizes HisE in a hexameric, low-activity state. Kinetic studies using surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) demonstrate a 10-fold reduction in Vmax upon histidine binding. Researchers employ site-directed mutagenesis (e.g., mutating residues in the allosteric pocket, such as Arg92 in Mtb HisE) to dissect regulatory mechanisms .

Q. What experimental challenges arise when quantifying HisE expression in microbial communities under environmental stress?

Cross-reactivity with homologous hydrolases (e.g., MazG or dCTPase) and low HisE abundance in complex samples require multiplexed approaches. Metaproteomic workflows combine LC-MS/MS with peptide libraries derived from HisE sequence databases (e.g., UniProt entries for K01523). In Rhodobacter sphaeroides, HisE upregulation under aerobic/dark conditions was confirmed via 2D-PAGE coupled with MALDI-TOF, highlighting its role in stress adaptation .

Q. How can conflicting data on HisE oligomeric states (dimer vs. hexamer) be reconciled across studies?

Oligomerization depends on ligand binding and pH. Analytical ultracentrifugation (AUC) and size-exclusion chromatography (SEC) show that apo HisE exists predominantly as a dimer (∼50 kDa), while histidine-bound forms assemble into hexamers (∼150 kDa). Cryo-EM studies at near-physiological pH (7.4) further validate these transitions. Discrepancies may arise from crystallization artifacts or buffer conditions favoring specific quaternary structures .

Methodological Guidelines

-

Assay Design:

- Use triplicate samples and include background controls (e.g., no-enzyme or no-substrate) to normalize for non-specific hydrolysis .

- For kinetic studies, vary this compound concentrations (0.1–10 mM) and measure initial reaction rates using continuous spectrophotometric monitoring (e.g., NADH-coupled assays).

-

Structural Studies:

- Crystallize HisE in ligand-free and inhibitor-bound states (e.g., AMP or histidine) to capture conformational changes. Soak crystals in heavy-atom solutions (e.g., HgCl₂) for phasing .

-

Data Interpretation:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.